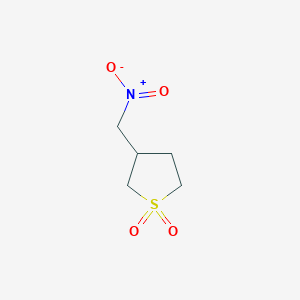
4-(3-(Difluorométhyl)azétidine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidines, which “4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile” is a part of, is an important yet undeveloped research area . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidines are fascinating four-membered nitrogen-containing heterocycles . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . At the same time, the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Mécanisme D'action
Target of Action
The primary target of the compound 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.
Mode of Action
4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, the compound prevents the oxidation of succinate to fumarate, thereby disrupting the citric acid cycle.
Biochemical Pathways
The inhibition of succinate dehydrogenase by 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile affects the citric acid cycle . This cycle is a key metabolic pathway that provides high-energy molecules through the oxidation of acetyl-CoA. Disruption of this cycle can lead to a decrease in the production of these high-energy molecules, affecting various downstream processes that rely on them.
Result of Action
The molecular and cellular effects of 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile’s action primarily involve the disruption of the citric acid cycle . This can lead to a decrease in the production of high-energy molecules, potentially affecting a wide range of cellular processes that rely on these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. Additionally, 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile has been extensively studied in various in vitro and in vivo models, making it a well-characterized compound for scientific research. However, 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile. One area of interest is the development of 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile and its effects on various biological pathways. Finally, studies in humans are needed to determine the safety and efficacy of 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile as a therapeutic agent.
Conclusion
In conclusion, 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile is a promising compound for scientific research due to its potential therapeutic applications. Its synthesis method has been optimized for high yield and purity, making it a viable compound for scientific research. 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities, and its mechanism of action involves the inhibition of key enzymes and signaling pathways. While 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile has several advantages for use in lab experiments, its limitations include its unclear mechanism of action and lack of extensive studies in humans. Future research on 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile should focus on the development of analogs with improved potency and selectivity, further understanding of its mechanism of action, and studies in humans to determine its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile involves the reaction of 4-(4-fluorophenyl)-2-oxo-1,3-oxazolidine-3-carboxylic acid with difluoromethylamine and triethylamine. The resulting product is then reacted with benzonitrile to obtain 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile. The synthesis of 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile has been optimized for high yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
a. Peptidomimétiques et analogues d'acides aminés : DFMCB peut servir de bloc de construction précieux pour la conception de peptidomimétiques. En imitant la disposition spatiale des acides aminés, ces composés peuvent améliorer la stabilité des médicaments, la biodisponibilité et la spécificité cible.
b. Chimie des acides nucléiques : Des chercheurs ont exploré les dérivés DFMCB comme agents liants potentiels des acides nucléiques. Leur capacité à interagir avec l'ADN ou l'ARN ouvre des voies pour développer de nouveaux agents thérapeutiques, y compris des médicaments anticancéreux et des outils d'édition génétique.
a. Réaction de Henry : Des catalyseurs à base de DFMCB ont été utilisés dans la réaction de Henry, facilitant la synthèse d'alcools β-nitro. Cette réaction est cruciale pour la construction de molécules complexes.
b. Réactions de Suzuki et de Sonogashira : Les dérivés DFMCB participent aux réactions de couplage croisé de Suzuki et de Sonogashira. Ces transformations permettent l'assemblage de diverses structures organiques, y compris des composés biologiquement actifs.
c. Addition de Michael : Les molécules contenant du DFMCB peuvent agir comme accepteurs de Michael, réagissant avec des nucléophiles dans les réactions d'addition de Michael. Ces réactions sont essentielles pour créer des liaisons carbone-carbone.
Chimie des polymères
Les dérivés DFMCB trouvent des applications dans la synthèse des polymères. Leur incorporation dans les chaînes de polymères peut conférer des propriétés uniques, telles qu'une solubilité accrue, une résistance mécanique ou une réactivité aux stimuli externes.
En résumé, DFMCB comble le fossé entre la chimie synthétique fondamentale et les applications pratiques. Sa polyvalence en tant que synthon hétérocyclique et son impact sur la découverte de médicaments, la catalyse et la science des matériaux en font un domaine de recherche passionnant. 🧪🔬
Pour plus d'informations détaillées, vous pouvez consulter les sources suivantes :
- Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 45763-45783
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain, Stereoselectivity, and Functionalization
- Synthesis of azetidines by aza Paternò–Büchi reactions
Propriétés
IUPAC Name |
4-[3-(difluoromethyl)azetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O/c13-11(14)10-6-16(7-10)12(17)9-3-1-8(5-15)2-4-9/h1-4,10-11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIAKJGGNRTVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C#N)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B2587125.png)
![2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2587129.png)
![Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2587131.png)

![N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2587134.png)





![3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2587141.png)

